molecular formula C16H23ClN4O3 B12783239 Itasetron hydrochloride monohydrate CAS No. 138602-61-6

Itasetron hydrochloride monohydrate

Cat. No.: B12783239
CAS No.: 138602-61-6
M. Wt: 354.8 g/mol
InChI Key: UZOZFPGVCIJZKM-WLYHRQBBSA-N
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Description

Itasetron hydrochloride monohydrate is a pharmaceutical compound classified as a potent 5HT-3 receptor antagonist . 5HT-3 antagonists are widely used to manage chemotherapy-induced nausea and vomiting (CINV) by blocking serotonin receptors in the gastrointestinal tract and central nervous system. The compound’s therapeutic profile aligns with other 5HT-3 antagonists, though specific clinical data (e.g., efficacy, pharmacokinetics) remain unelaborated in the sourced materials.

Properties

CAS No.

138602-61-6

Molecular Formula

C16H23ClN4O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrate;hydrochloride

InChI

InChI=1S/C16H20N4O2.ClH.H2O/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H;1H2/t10?,11-,12+;;

InChI Key

UZOZFPGVCIJZKM-WLYHRQBBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of itasetron hydrochloride monohydrate involves multiple steps, starting from commercially available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, often involving the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Itasetron hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced pharmacological properties .

Scientific Research Applications

Itasetron hydrochloride monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Itasetron hydrochloride monohydrate exerts its effects by selectively antagonizing the 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking these receptors, this compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Structural and Functional Analog: Ondansetron Hydrochloride Dihydrate

Ondansetron hydrochloride dihydrate (C₁₈H₁₉N₃O·HCl·2H₂O) is a well-characterized 5HT-3 antagonist with a molecular weight of 365.86 . Key comparisons include:

Parameter Itasetron HCl Monohydrate Ondansetron HCl Dihydrate
Molecular Weight Not available 365.86
Receptor Activity 5HT-3 antagonist 5HT-3 antagonist
Indications Chemotherapy-induced emesis Chemotherapy-induced emesis
Solubility Data not available Soluble in methanol; slightly soluble in water/ethanol
Crystalline Form Monohydrate Dihydrate

Ondansetron’s solubility profile and dihydrate structure enhance its stability and bioavailability, making it a clinical mainstay. While Itasetron shares the same therapeutic mechanism, differences in hydration state (monohydrate vs. dihydrate) may influence formulation stability and dissolution rates.

Harmol Hydrochloride Monohydrate

Harmol hydrochloride monohydrate (C₁₂H₁₁ClN₂O; MW: 234.68) is a lysosomal storage disorder therapeutic agent . Unlike Itasetron, it lacks 5HT-3 antagonism and instead modulates lysosomal function.

Parameter Itasetron HCl Monohydrate Harmol HCl Monohydrate
Molecular Weight Not available 234.68
Primary Use Antiemetic Lysosomal disorder management
Receptor Target 5HT-3 Not applicable (lysosomal agent)
Purity Data not available ≥95%

This highlights that hydrochloride monohydrate salts can serve diverse therapeutic roles depending on their parent molecule’s structure.

Ethacridine Lactate Monohydrate

Ethacridine lactate monohydrate (referenced in pharmacopeial standards) is used for quality control in pharmaceutical analysis .

Other Hydrochloride Hydrates in Therapeutics

  • Irinotecan Hydrochloride Trihydrate: A topoisomerase inhibitor for colorectal cancer, distinct from Itasetron’s antiemetic role .

Biological Activity

Itasetron hydrochloride monohydrate is a potent 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, primarily used for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery. This article explores its biological activity, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antiemetic agents.

  • Molecular Formula : C₁₆H₂₀N₄O₂
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 138602-61-6
  • Solubility : Soluble in DMSO (45 mg/mL)

Pharmacokinetics

Itasetron hydrochloride exhibits several notable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 90 minutes post-administration.
  • Bioavailability : Greater than 90%, indicating efficient absorption and minimal first-pass metabolism.
  • Half-life : Approximately 12 hours, allowing for twice-daily dosing regimens.

These properties make it a suitable candidate for managing chemotherapy-induced nausea and vomiting.

As a selective 5-HT3 receptor antagonist, itasetron blocks serotonin's action at these receptors in the central nervous system and gastrointestinal tract, thereby preventing emesis. Its potency is reported to be about ten times greater than that of ondansetron in animal models .

Efficacy in Clinical Trials

A clinical study involving 104 patients undergoing moderately emetogenic chemotherapy assessed the efficacy of various doses of itasetron (0.5, 1, 2, 4, and 8 mg) against ondansetron (8 mg). The results indicated:

  • Complete Response Rate : No statistically significant differences between itasetron and ondansetron were observed.
  • Tolerability : Itasetron was well tolerated, with 81% of patients and 89% of physicians rating its tolerability as 'very good' or 'rather good' .

Comparative Analysis with Ondansetron

The following table summarizes key differences between itasetron hydrochloride and ondansetron:

PropertyItasetron HydrochlorideOndansetron
Bioavailability>90%~56%
Peak Plasma Time~90 min~1-2 hours
Half-life~12 hours~3 hours
Potency~10 times strongerStandard antiemetic
TolerabilityVery good by 81%Good by similar percentages

Study on Patients with Cancer

A randomized open-label study evaluated itasetron's effectiveness in preventing nausea and vomiting among patients receiving their first course of chemotherapy. The findings confirmed that itasetron effectively managed symptoms without significant adverse effects compared to standard treatments .

Memory Preservation in Animal Models

Research has also indicated that itasetron may have neuroprotective effects, particularly in preventing memory loss in rat models. This suggests potential applications beyond antiemetic therapy .

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